MCPA-isooctyl

Vue d'ensemble

Description

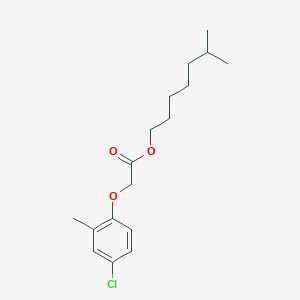

MCPA-isooctyl, also known as 6-methylheptyl (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide. It is an ester derivative of 2-methyl-4-chlorophenoxyacetic acid, commonly referred to as MCPA. This compound is primarily utilized for the selective control of broad-leaf weeds in cereal crops and pastures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

MCPA-isooctyl is synthesized through the esterification of 2-methyl-4-chlorophenoxyacetic acid with 6-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes the purification of the ester through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

MCPA-isooctyl undergoes various chemical reactions, including:

Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

Hydrolysis: 2-methyl-4-chlorophenoxyacetic acid and 6-methylheptanol.

Oxidation: Carboxylic acids derived from the oxidation of the alkyl chain.

Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Use

MCPA-isooctyl is predominantly utilized as a selective herbicide for controlling broad-leaf weeds in cereal crops and pastures. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid, leading to uncontrolled cell division and growth in target weeds while sparing cereal crops.

Efficacy and Mechanism

The compound is absorbed and translocated within plants, effectively targeting only broad-leaf species. Studies have shown that this compound can significantly reduce weed populations without adversely affecting crop yields .

Nanotechnology Applications

Chitosan Nanoparticles

Recent research has explored the incorporation of this compound into chitosan nanoparticles for enhanced delivery in weed management. These nanoparticles improve the efficacy of herbicides by providing controlled release and targeted action, which minimizes environmental impact .

Characterization Techniques

The characterization of these nanoparticles typically involves techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) to analyze size distribution, composition, and morphology .

Environmental Studies

Environmental Fate and Impact

this compound has been studied for its environmental fate, particularly its degradation pathways and effects on non-target species. Research indicates that certain bacterial strains, such as Alcaligenes eutrophus, can efficiently degrade this compound along with other chlorinated phenoxyacetic acids, suggesting potential bioremediation applications .

Toxicity Assessments

Toxicological studies have evaluated the compound's effects on various organisms. For instance, acute toxicity studies demonstrated that this compound has a relatively high oral LD50 in rats (500–1200 mg/kg bw), indicating moderate toxicity levels . Furthermore, genotoxicity assessments suggest that MCPA is not mutagenic or clastogenic in vivo, which is crucial for evaluating its safety in agricultural applications .

Biomedical Research

Potential Biocompatibility

Investigations into the biocompatibility of this compound when used in nanoparticle formulations have shown promising results. Its low toxicity profile makes it a candidate for further exploration in biomedical applications, particularly in drug delivery systems where controlled release is essential .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Agriculture | Effective herbicide for broad-leaf weeds; selective action preserving cereal crops |

| Nanotechnology | Enhances herbicide efficacy through chitosan nanoparticles; improves delivery and reduces runoff |

| Environmental Studies | Degradable by specific bacterial strains; moderate toxicity levels observed in toxicity studies |

| Biomedical Research | Shows potential biocompatibility; low toxicity may facilitate use in drug delivery systems |

Mécanisme D'action

MCPA-isooctyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of broad-leaf weeds by causing uncontrolled cell division and growth, leading to the death of the target plants. The compound is selectively absorbed and translocated within the plant, affecting only the broad-leaf weeds while leaving cereal crops unharmed .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications in weed control.

Dicamba: A benzoic acid herbicide used for controlling broad-leaf weeds.

Clopyralid: A pyridine carboxylic acid herbicide with selective action against broad-leaf weeds.

Uniqueness of MCPA-isooctyl

This compound is unique due to its ester form, which enhances its lipophilicity and facilitates better absorption and translocation within the plant. This property makes it more effective in controlling weeds compared to its parent acid, 2-methyl-4-chlorophenoxyacetic acid .

Activité Biologique

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective herbicide widely used for controlling broadleaf weeds. The isooctyl ester of MCPA enhances its lipophilicity, which can affect its biological activity and toxicity profile. This article delves into the biological activity of MCPA-isooctyl, summarizing key findings from various studies, including pharmacokinetics, toxicity, metabolic pathways, and environmental impact.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties. Studies have shown that after administration in rats, MCPA is rapidly absorbed and distributed throughout the body. The primary route of excretion is via urine, with over 90% of the administered dose recovered as metabolites. Key findings include:

- Absorption and Distribution : Following a single gavage dose of [^14C]MCPA at 100 mg/kg, radioactivity was primarily found in the liver, kidneys, and fat tissues, indicating significant tissue distribution .

- Excretion : The kidney is the main organ for excretion, accounting for over 93% of the administered dose. Urinary metabolites include MCPA and its hydroxymethyl derivative (HMCPA), with proportions varying based on dosage and time post-administration .

Toxicity Studies

Toxicological assessments have been conducted to determine the safety profile of this compound. Various studies have reported the following:

- Acute Toxicity : The oral LD50 in rats ranges from 500 to 1200 mg/kg, with signs of toxicity including lethargy and abnormal gait. Survivors typically recover within two days .

- Subchronic Studies : In a 90-day study involving dietary administration to rats, no significant clinical or pathological changes were observed at doses up to 450 ppm (approximately 32.6 mg/kg/day), establishing a NOAEL (No Observed Adverse Effect Level) of 10.9 mg/kg/day .

- Long-term Studies : Long-term exposure in mice and rats showed no treatment-related neoplastic lesions up to dietary concentrations of 500 ppm .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Primary Metabolites : The major metabolites identified are MCPA and HMCPA. In urine samples from rats treated with MCPA, approximately 51–80% was detected as MCPA and 6–16% as HMCPA within specific time frames post-dosing .

- Conjugation : MCPA can undergo conjugation with glycine, leading to the formation of glycine conjugates which are also excreted in urine .

Genotoxicity

Research into the genotoxic potential of this compound has yielded mixed results:

- In Vitro Studies : No significant mutagenic effects were observed in bacterial assays or mammalian cell gene mutation tests. However, some increases in aberrant cell percentages were noted at high concentrations that caused cytotoxicity .

- In Vivo Studies : No evidence of clastogenicity was found in mouse bone marrow micronucleus assays or other in vivo tests .

Environmental Impact

MCPA is classified as an auxin-type herbicide that disrupts plant hormone responses, affecting broadleaf weed growth. Its persistence in the environment and potential effects on non-target organisms are areas of ongoing research.

Case Studies

Several case studies illustrate the biological activity and effects of this compound:

- Study on Rats : A study by Hietanen et al. (1985) showed that repeated dosing led to increased liver peroxisomes and alterations in fatty acid metabolism without overt toxicity at lower doses.

- Environmental Assessment : Research indicates that microbial degradation pathways for MCPA include enzymatic breakdown by certain bacteria like Alcaligenes eutrophus, highlighting its environmental degradation potential .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Oral LD50 | 500–1200 mg/kg |

| NOAEL | 10.9 mg/kg/day |

| Major Metabolites | MCPA, HMCPA |

| Primary Excretion Route | Urine (93%+ via kidneys) |

| Genotoxicity | Non-mutagenic; some cytotoxic effects |

| Environmental Degradation | Microbial pathways identified |

Propriétés

IUPAC Name |

6-methylheptyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-13(2)7-5-4-6-10-20-17(19)12-21-16-9-8-15(18)11-14(16)3/h8-9,11,13H,4-7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYKJRLQHHRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891968 | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-20-7, 1238777-58-6 | |

| Record name | MCPA-isooctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-ISOOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLQ3JF4KCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.